Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Overview
Description
Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is a chemical compound with the following properties:
- Empirical Formula : C<sub>13</sub>H<sub>18</sub>O<sub>5</sub>S
- Molecular Weight : 286.34 g/mol
- Synonyms : (S)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate, 2,3-Isopropylidene-sn-glycerol 1-tosylate, L-α,β-Isopropylideneglycerol-γ-tosylate
- CAS Number : 23735-43-5
Synthesis Analysis
The synthesis of this compound involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with p-toluenesulfonyl chloride (methyl p-toluenesulfonate) under appropriate conditions. The resulting product is the methyl ester of (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate.
Molecular Structure Analysis
The compound’s molecular structure consists of a dioxolane ring (2,2-dimethyl-1,3-dioxolane) attached to a trans-2-propenoate group. The stereochemistry is specified as (S)-(+), indicating the chirality of the molecule.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Optical Activity : [α]26/D +7.5° (c = 2% in DMF)
- Refractive Index (n20/D) : 1.506 (literature value)
- Density : 1.208 g/mL at 25°C (literature value)
Scientific Research Applications
Aziridination and Polyhydroxy Amino Acids
Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate has been studied for its role in the aziridination process, producing aziridine derivatives. These derivatives are precursors for polyhydroxy amino acids, indicating a potential for synthesizing biologically significant compounds (Fazio et al., 2000).
Uncommon Transformations in Organic Synthesis
This compound undergoes various transformations under treatment with bases, leading to different products depending on the applied base. Such transformations are crucial in organic synthesis for creating diverse molecular structures (Ivanova et al., 2006).
Photochemical Addition and Stereochemistry
The compound is involved in photochemical additions, leading to geometrically isomeric products. This process provides insights into the stereochemistry of the radical centre of 1,3-dioxolan-2-yl radicals, which is significant in understanding reaction mechanisms (Kobayashi & Simamura, 1973).
Safety And Hazards
As with any chemical compound, safety precautions should be followed during handling, storage, and disposal. Consult safety data sheets (SDS) for specific guidelines.
Future Directions
Research on the applications of this compound in asymmetric synthesis, catalysis, or pharmaceuticals could provide valuable insights. Investigating its biological activity and potential therapeutic uses may also be worthwhile.
properties
IUPAC Name |
methyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZZSPHSNBVYHV-KPJROHGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448379 | |
Record name | Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate | |
CAS RN |
81703-93-7 | |
Record name | Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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